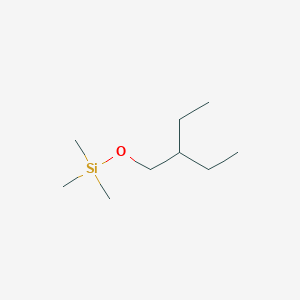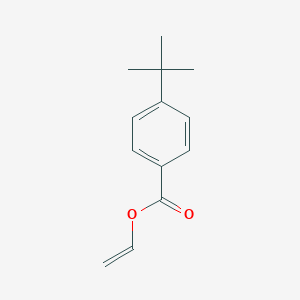![molecular formula C30H46N6O5 B093213 (3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone CAS No. 15207-28-0](/img/structure/B93213.png)
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is a cyclic decapeptide antibiotic, structurally related to gramicidin S. It was first synthesized and studied in the 1960s. Despite its structural similarity to gramicidin S, cyclosemigramicidin S does not exhibit significant antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclosemigramicidin S involves the cyclization of a linear pentapeptide active ester. The process includes the protection of δ-amino functions of ornithine residues with benzyloxycarbonyl groups. The cyclization reaction is carried out in the presence of pyridine, resulting in the formation of a protected cyclic pentapeptide. This product is then isolated using column chromatography on Sephadex LH-20 .
Industrial Production Methods
The compound is mainly synthesized for research purposes using the aforementioned laboratory methods .
化学反应分析
Types of Reactions
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Benzyloxycarbonyl groups: Used for protecting δ-amino functions of ornithine residues.
Pyridine: Used as a solvent in the cyclization reaction.
Hydrogen chloride: Used in the hydrogenolysis reaction.
Major Products
The major product formed from these reactions is the crystalline hydrochloride of cyclosemigramicidin S .
科学研究应用
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone has been primarily studied for its structural and synthetic properties rather than its biological activity. Its synthesis has provided insights into peptide cyclization and the effects of structural modifications on biological activity. Although it does not exhibit significant antimicrobial activity, it serves as a valuable model compound in peptide chemistry research .
作用机制
相似化合物的比较
Similar Compounds
Gramicidin S: A cyclic decapeptide antibiotic with significant antimicrobial activity against gram-positive and gram-negative bacteria.
1,1′-Leucine-gramicidin S: An analog of gramicidin S with modified leucine residues.
1-Leucine-cyclosemigramicidin S: An analog of cyclosemigramicidin S with modified leucine residues.
Uniqueness
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone is unique in its structural similarity to gramicidin S but lacks significant antimicrobial activity. This makes it an interesting compound for studying the relationship between structure and biological activity in cyclic peptides .
属性
CAS 编号 |
15207-28-0 |
|---|---|
分子式 |
C30H46N6O5 |
分子量 |
570.7 g/mol |
IUPAC 名称 |
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C30H46N6O5/c1-18(2)16-22-27(38)34-23(17-20-10-6-5-7-11-20)30(41)36-15-9-13-24(36)28(39)35-25(19(3)4)29(40)32-21(12-8-14-31)26(37)33-22/h5-7,10-11,18-19,21-25H,8-9,12-17,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)/t21-,22-,23+,24-,25-/m0/s1 |
InChI 键 |
RPHUTEVRGNDHIP-GIDFYXQGSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B93145.png)

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)


![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)




